3-(1-methyl-1H-indol-3-yl)propanenitrile
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Overview
Description
3-(1-methyl-1H-indol-3-yl)propanenitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a nitrile group and a methyl group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)propanenitrile typically involves the reaction of 1-methylindole with a suitable nitrile precursor. One common method is the alkylation of 1-methylindole with 3-bromopropionitrile under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: 3-(1-methyl-1H-indol-3-yl)propanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-methyl-1H-indol-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)propanenitrile is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanenitrile: Lacks the methyl group at the 1-position.
3-(1-methyl-1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
1-methylindole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
3-(1-methyl-1H-indol-3-yl)propanenitrile is unique due to the presence of both a nitrile group and a methyl group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12N2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)propanenitrile |
InChI |
InChI=1S/C12H12N2/c1-14-9-10(5-4-8-13)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
JDBRHODMJAICCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC#N |
Origin of Product |
United States |
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